Methyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate
Description
Methyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-based carbamate derivative characterized by a methyl carbamate group at the 2-position of the thiazole ring and an allylamino-substituted oxoethyl chain at the 4-position.
Properties
IUPAC Name |
methyl N-[4-[2-oxo-2-(prop-2-enylamino)ethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-3-4-11-8(14)5-7-6-17-9(12-7)13-10(15)16-2/h3,6H,1,4-5H2,2H3,(H,11,14)(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXGDXRNHRQRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of thiazole derivatives with allylamine and methyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound shares a thiazole core with several analogs described in the evidence. However, differences in substituents and functional groups lead to distinct physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural Comparison of Thiazole Derivatives
*Calculated based on molecular formula (C₈H₁₁N₃O₃S).
Key Observations:
Functional Group Diversity: The target compound’s carbamate group contrasts with urea (1f, 3d) or benzamide (Compound 40) moieties in analogs. The allylamino-oxoethyl side chain introduces unsaturated bonds, which may influence reactivity (e.g., Michael addition) or interactions with biological targets .
Molecular Weight and Complexity: Urea derivatives (1f, 3d) have higher molecular weights (>600 g/mol) due to extended piperazine and aromatic substituents. This may reduce solubility compared to the simpler carbamate structure of the target compound.
Physicochemical Properties
Melting Points and Stability
- Urea derivatives (1f, 1g, 2a, 2b) exhibit melting points between 188–226°C , correlating with their aromatic and hydrogen-bonding substituents .
- The target compound’s melting point is unreported, but its allylamino group may reduce crystallinity compared to urea analogs, favoring lower melting points.
Biological Activity
Methyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound belonging to the thiazole derivative class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
This compound can be synthesized through the reaction of thiazole derivatives with allylamine and methyl chloroformate, typically utilizing a base such as triethylamine in an organic solvent like dichloromethane. This synthetic route allows for the formation of the carbamate linkage essential for its biological activity.
The compound's biological activity is attributed to its ability to interact with various molecular targets within cells. It may inhibit specific enzymes or receptors involved in crucial biological pathways. For instance, it has been suggested that this compound can inhibit kinases or proteases, leading to modulation of cellular processes such as proliferation and apoptosis .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been investigated for its potential to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) values are critical in assessing its efficacy against various microbial strains.
| Microbial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 500 |
| Escherichia coli | 250 |
| Pseudomonas aeruginosa | 100 |
These findings suggest that the compound has promising antimicrobial activity, making it a candidate for further development in medicinal chemistry .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies using the MTT assay demonstrated that it possesses growth inhibitory effects against several tumor cell lines. The results indicate that it can induce apoptosis in cancer cells, potentially through the inhibition of specific signaling pathways.
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 (colon cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The ability to induce apoptosis in these cell lines positions this compound as a promising candidate for cancer therapy .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of thiazole derivatives, including this compound, showed significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship, indicating that modifications at specific positions could enhance antimicrobial potency .
- Anticancer Mechanism Investigation : Another study focused on the anticancer mechanisms of this compound against HCT116 cells. The findings revealed that the compound induces apoptosis via mitochondrial pathway activation and caspase cascade involvement, suggesting a multi-targeted approach in its mechanism of action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
